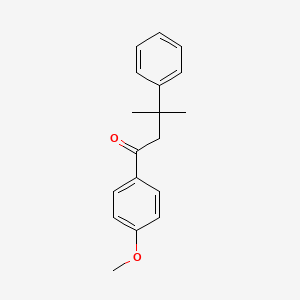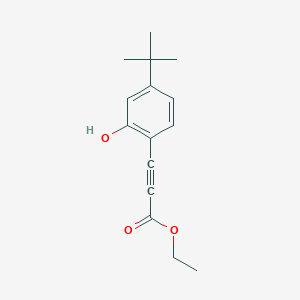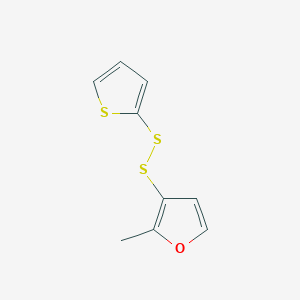
4-Chloro-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
4-Chloro-2,2-dimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . This reaction forms the ketal structure of the compound. The industrial production methods typically involve similar synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4-Chloro-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane .
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include bases for dehydrochlorination and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology and Medicine: The compound can be used in the preparation of hydroxylated polyamine analogs, which are of biological importance.
Industry: It is utilized in biosynthetic preparations and other industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,2-dimethyl-1,3-dioxolane involves its reactivity as a ketal. The compound’s molecular structure allows it to participate in various chemical reactions, particularly those involving the cleavage of the ketal group. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its chlorine substituent, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
183743-62-6 |
|---|---|
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
4-chloro-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-5(2)7-3-4(6)8-5/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CMESWFCVOJECBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
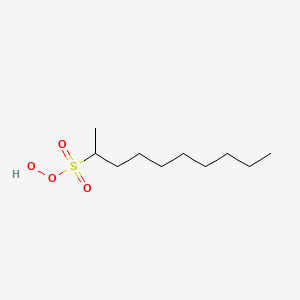
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)

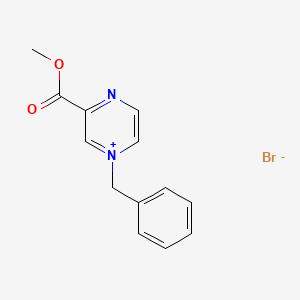
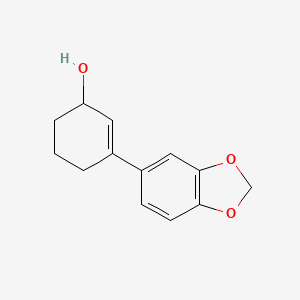


![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
